molecular formula C7H3F3N2O2 B8618636 5-Trifluoromethylbenzofuroxan

5-Trifluoromethylbenzofuroxan

Cat. No. B8618636
M. Wt: 204.11 g/mol
InChI Key: ZEVCMBRBPONDGO-UHFFFAOYSA-N
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Patent
US04343942

Procedure details

A solution of 103 grams (0.5 mole) of 4-amino-3-nitro-benzotrifluoride, 750 ml. of acetic acid and 385 ml. of concentrated sulfuric acid is cooled in an ice-bath with sufficient stirring. Sodium nitrite (38 grams, 0.55 moles) is added portionwise at such a rate that the reaction temperature does not exceed 5° C. After addition is complete, 38 grams of urea is added, and with vigoroug stirring 32.5 grams of sodium azide is then added. Stirring is continued for 20 minutes, then the reaction mixture is poured into 4 liters of ice and water. The crude product, 4-azido-3-nitrobenzotrifluoride is extracted from the aqueous mixture with chloroform. The extract is dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to furnish an oily-residue which is taken up in 800 ml. of toluene. The toluene solution is heated under reflux for 18 hours behind a shatter-proof shield. After cooling to room temperature, the solvent is evaporated and the residue is distilled under reduced pressure. The fraction boiling at 105°-108° C. (16 ml.) is considered to be sufficiently pure 5-trifluoromethylbenzofuroxan; yield, 62.3 (60 percent).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Name
Quantity
38 g
Type
reactant
Reaction Step Five
Quantity
32.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
62.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=O.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+].NC(N)=O.[N-]=[N+]=[N-].[Na+]>C1(C)C=CC=CC=1.O.C(O)(=O)C>[CH:6]1[C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]2[C:2](=[N+:1]([O-:16])[O:14][N:12]=2)[CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
38 g
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
32.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Seven
Name
ice
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
62.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
is then added
EXTRACTION
Type
EXTRACTION
Details
The crude product, 4-azido-3-nitrobenzotrifluoride is extracted from the aqueous mixture with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish an oily-residue which
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours behind a shatter-proof shield
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1=CC2=[N+](ON=C2C=C1C(F)(F)F)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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